molecular formula C12H18N2O4S2 B6647606 4-(2,4-Dimethylpyrrolidin-1-yl)sulfonylbenzenesulfonamide

4-(2,4-Dimethylpyrrolidin-1-yl)sulfonylbenzenesulfonamide

Cat. No.: B6647606
M. Wt: 318.4 g/mol
InChI Key: ZSWUCTOHXFRJKQ-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylpyrrolidin-1-yl)sulfonylbenzenesulfonamide is a complex organic compound characterized by the presence of a pyrrolidine ring and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylpyrrolidin-1-yl)sulfonylbenzenesulfonamide typically involves the reaction of 2,4-dimethylpyrrolidine with benzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylpyrrolidin-1-yl)sulfonylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Dimethylpyrrolidin-1-yl)sulfonylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylpyrrolidin-1-yl)sulfonylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethylpyrrolidin-1-yl)sulfonylbenzenesulfonamide
  • 4-(2,4-Dimethylpyrrolidin-1-yl)benzenesulfonamide
  • 4-(2,4-Dimethylpyrrolidin-1-yl)sulfonylbenzene

Uniqueness

4-(2,4-Dimethylpyrrolidin-1-yl)sulfonylbenzenesulfonamide is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of two sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(2,4-dimethylpyrrolidin-1-yl)sulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S2/c1-9-7-10(2)14(8-9)20(17,18)12-5-3-11(4-6-12)19(13,15)16/h3-6,9-10H,7-8H2,1-2H3,(H2,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWUCTOHXFRJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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